molecular formula C11H14N2O3 B3240467 N-[6-(1,3-dioxolan-2-yl)-4-methylpyridin-3-yl]acetamide CAS No. 143621-41-4

N-[6-(1,3-dioxolan-2-yl)-4-methylpyridin-3-yl]acetamide

Cat. No.: B3240467
CAS No.: 143621-41-4
M. Wt: 222.24 g/mol
InChI Key: RKGCHLOFJJENTQ-UHFFFAOYSA-N
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Description

N-[6-(1,3-dioxolan-2-yl)-4-methylpyridin-3-yl]acetamide is a heterocyclic compound that features a dioxolane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(1,3-dioxolan-2-yl)-4-methylpyridin-3-yl]acetamide typically involves the reaction of 6-(1,3-dioxolan-2-yl)-4-methylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine or alcohol derivative.

    Substitution: The major products are substituted pyridine derivatives.

Scientific Research Applications

N-[6-(1,3-dioxolan-2-yl)-4-methylpyridin-3-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[6-(1,3-dioxolan-2-yl)-4-methylpyridin-3-yl]acetamide involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group, while the pyridine ring can participate in coordination with metal ions. The acetamide moiety can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

  • N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide
  • 6-(1,3-Dioxolan-2-yl)-3-hexyne-1-ol
  • 6-(1,3-Dioxolan-2-yl)-8,8-dimethyl-1,4-dioxaspiro[4.4]nonane

Comparison: N-[6-(1,3-dioxolan-2-yl)-4-methylpyridin-3-yl]acetamide is unique due to the presence of both a dioxolane ring and an acetamide group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

N-[6-(1,3-dioxolan-2-yl)-4-methylpyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7-5-9(11-15-3-4-16-11)12-6-10(7)13-8(2)14/h5-6,11H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGCHLOFJJENTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1NC(=O)C)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(1,3-Dioxolanyl)-4-methyl-5-acetylaminopyridine was prepared from 2-(1,3-dioxolanyl)-4-methyl-5-aminopyridine by the procedure employed for the synthesis of Example XIV. Yield: 0.5 g (82%); mp 98°-99° C.; TLC, Rf 0.65 (CH2Cl2 /EtOH, 10:1, v/v); 1H NMR (90 MHz, CDCl3) δ 2.08 (s, 3H, COCH3), 2.15 (s, 3H, 4-CH3), 4.05 (m, 4H, CH2CH2), 5.72 (s, 1H, 2-CH), 7.30 (s, 1H, 3-H), 8.05 (br s, 1H, NH, D2O exchangeable), 8.58 (s, 1H, 6-H). Anal. (C11H14N2O3) C, H, N.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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CH2Cl2 EtOH
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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